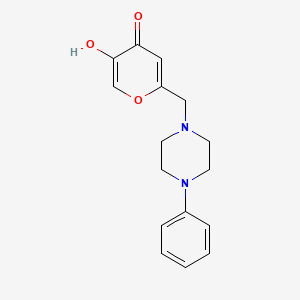
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ヒドロキシ-2-(4-フェニル-ピペラジン-1-イルメチル)-ピラン-4-オンは、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、ヒドロキシ基とフェニル-ピペラジン部分が置換されたピラン環を含むその独特の構造が特徴です。その独特の化学的特性により、化学、生物学、医学、および産業における研究に貴重な対象となっています。
準備方法
合成経路と反応条件
5-ヒドロキシ-2-(4-フェニル-ピペラジン-1-イルメチル)-ピラン-4-オンの合成は、通常、多段階の有機反応を伴います。一般的な合成経路の1つは、ピラン環の調製から始まり、続いて5位にヒドロキシ基を導入します。次に、求核置換反応によってフェニル-ピペラジン部分を付加します。反応条件では、多くの場合、収率と純度を高めるために、触媒、特定の溶媒、および制御された温度の使用が必要です。
工業生産方法
工業的な設定では、5-ヒドロキシ-2-(4-フェニル-ピペラジン-1-イルメチル)-ピラン-4-オンの製造には、大規模なバッチ反応器を使用することがあります。プロセスは、効率性、費用対効果、および安全性のために最適化されています。重要な考慮事項には、原料の選択、反応速度論、および結晶化やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
5-ヒドロキシ-2-(4-フェニル-ピペラジン-1-イルメチル)-ピラン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシ基は酸化されてケトンまたはアルデヒドを形成することができます。
還元: この化合物は、ピラン環またはフェニル-ピペラジン部分を修飾するために還元することができます。
置換: 求核置換反応または求電子置換反応によって、新しい官能基を導入することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤または求電子剤が含まれます。反応条件では、多くの場合、特定の温度、圧力、およびpHレベルを必要として、目的の変換を実現します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります
科学研究の応用
5-ヒドロキシ-2-(4-フェニル-ピペラジン-1-イルメチル)-ピラン-4-オンは、幅広い科学研究の応用を持っています。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素相互作用や細胞経路を調査するための生化学的アッセイに使用されます。
医学: 特定の疾患を標的とする薬物開発の前駆体として、治療的な応用の可能性があります。
産業: この化合物は、特殊な化学物質や材料の製造に使用され、独自の特性を持っています。
科学的研究の応用
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
5-ヒドロキシ-2-(4-フェニル-ピペラジン-1-イルメチル)-ピラン-4-オンがその効果を発揮するメカニズムには、酵素、受容体、または核酸などの分子標的との相互作用が含まれます。ヒドロキシ基とフェニル-ピペラジン部分は、これらの標的に結合し、その活性を調節し、生物学的経路に影響を与える上で重要な役割を果たします。その作用機序の詳細な研究は、その潜在的な治療的利点と用途についての洞察を提供することができます。
類似化合物の比較
類似化合物
- 5-ヒドロキシ-2-(4-メチル-ピペラジン-1-イルメチル)-ピラン-4-オン
- 5-ヒドロキシ-2-(4-エチル-ピペラジン-1-イルメチル)-ピラン-4-オン
- 5-ヒドロキシ-2-(4-ベンジル-ピペラジン-1-イルメチル)-ピラン-4-オン
独自性
類似の化合物と比較して、5-ヒドロキシ-2-(4-フェニル-ピペラジン-1-イルメチル)-ピラン-4-オンは、ピペラジン環に結合したフェニル基などの特定の構造的特徴により際立っています。この独特の構造は、さまざまな研究や産業用アプリケーションに貴重な化合物にする、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 5-Hydroxy-2-(4-methyl-piperazin-1-ylmethyl)-pyran-4-one
- 5-Hydroxy-2-(4-ethyl-piperazin-1-ylmethyl)-pyran-4-one
- 5-Hydroxy-2-(4-benzyl-piperazin-1-ylmethyl)-pyran-4-one
Uniqueness
Compared to similar compounds, 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one stands out due to its specific structural features, such as the phenyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one is a synthetic compound that has gained attention in various fields due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyran ring substituted with a hydroxy group and a phenyl-piperazine moiety. This structural configuration is crucial as it influences the compound's interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against glioma cell lines. For instance, research indicates that derivatives of this compound exhibit significant anti-proliferative effects on glioma HT1080 and U87 cells, with an IC50 value of 1.43 μM for HT1080 cells and 4.6 μM for U87 cells . The most active derivative showed an 86.3% inhibition rate against the intracellular production of d-2-hydroxyglutarate (d-2HG), a metabolite linked to cancer progression.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer metabolism, thereby inhibiting tumor growth.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound promotes apoptotic pathways, facilitating programmed cell death in malignant cells.
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with similar compounds:
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5-Hydroxy-2-(4-methyl-piperazin-1-ylmethyl)-pyran-4-one | Structure | 3.5 | Moderate anti-proliferative |
| 5-Hydroxy-2-(4-benzyl-piperazin-1-ylmethyl)-pyran-4-one | Structure | 6.0 | Weak anti-proliferative |
| This compound | Structure | 1.43 | Strong anti-proliferative |
Additional Biological Activities
Beyond its anticancer properties, pyran derivatives have been noted for their antibacterial, antiviral, and anti-inflammatory activities . These properties make compounds like this compound potential candidates for broader therapeutic applications.
Study on Glioma Cells
A pivotal study focused on the synthesis and biological evaluation of novel pyran derivatives indicated that certain modifications to the structure could enhance anticancer activity significantly. The study found that derivatives with specific substituents on the piperazine ring exhibited improved efficacy against glioma cells compared to their parent compounds .
Structure–Activity Relationship (SAR)
The SAR studies reveal that the presence of the phenyl group in the piperazine moiety is critical for enhancing biological activity. Variations in this moiety can lead to significant changes in potency and selectivity towards cancer cell lines.
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
InChI |
InChI=1S/C16H18N2O3/c19-15-10-14(21-12-16(15)20)11-17-6-8-18(9-7-17)13-4-2-1-3-5-13/h1-5,10,12,20H,6-9,11H2 |
InChIキー |
ANKTYKLPOZBMTM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















